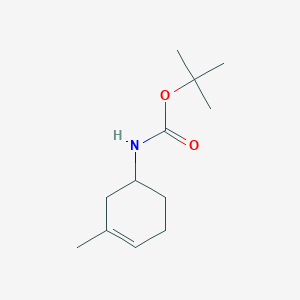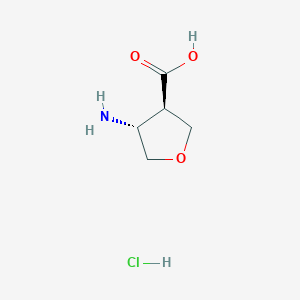
trans-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C5H10ClNO3 It is a derivative of tetrahydrofuran, a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride typically involves the reaction of tetrahydrofuran derivatives with appropriate reagents under controlled conditions. One common method includes the use of amino acids as starting materials, which undergo cyclization and subsequent functional group modifications to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule, resulting in the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, trans-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance polymers and other advanced materials.
Mechanism of Action
The mechanism of action of trans-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- trans-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride
- trans-4-Amino-tetrahydro-furan-3-carboxylic acid ethyl ester hydrochloride
Comparison: Compared to its similar compounds, trans-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride exhibits unique properties such as higher solubility in water and distinct reactivity patterns. These differences make it particularly suitable for specific applications in research and industry.
Properties
IUPAC Name |
(3R,4R)-4-aminooxolane-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c6-4-2-9-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQBSFJUCVBZMH-MMALYQPHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CO1)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
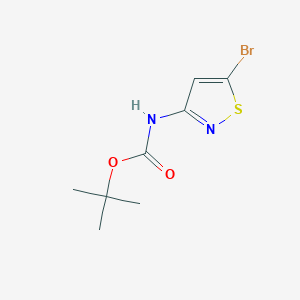
![1,1-Dioxo-1l6-[1,2,5]thiadiazolidine-3,4-dione](/img/structure/B8188897.png)
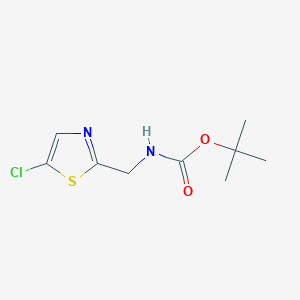

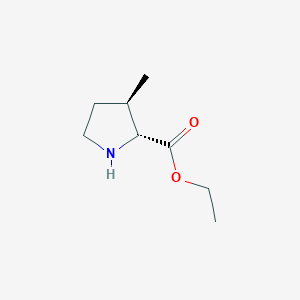
![1-Benzyl-5-chloromethyl-1H-[1,2,4]triazole hydrochloride](/img/structure/B8188914.png)
![2-Methyl-2H-[1,2,3]triazol-4-ylamine hydrobromide](/img/structure/B8188920.png)
![3-([1,2,3,4]Thiatriazol-5-ylamino)-benzenesulfonic acid](/img/structure/B8188931.png)
![5-[(Boc-methyl-amino)-methyl]-4H-[1,2,4]triazole-3-carboxylicacidethylester](/img/structure/B8188932.png)
![2-(Tetrahydro-pyran-2-yl)-2H-[1,2,3]triazole](/img/structure/B8188934.png)
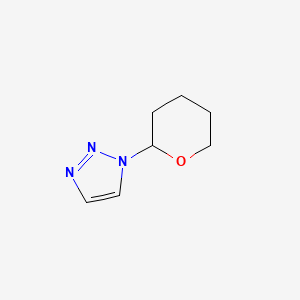
![(2R,2'R,5S,5'S)-2,2'-Dithiobismethylenebis(5-(4-amino-5-fluoro-2-oxo-1H-pyrimidin-1-yl)-[1,3]oxathiolane)](/img/structure/B8188951.png)

